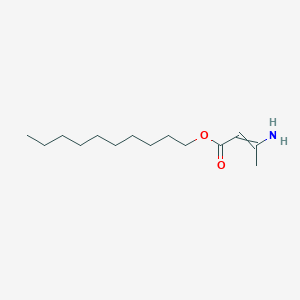
Decyl 3-aminobut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decyl 3-aminobut-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a decyl group (a ten-carbon alkyl chain) attached to the ester functional group, which is further connected to a 3-aminobut-2-enoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of decyl 3-aminobut-2-enoate typically involves the esterification of 3-aminobut-2-enoic acid with decanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
3-aminobut-2-enoic acid+decanolacid catalystdecyl 3-aminobut-2-enoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the production rate and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Decyl 3-aminobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various esters or amides, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Decyl 3-aminobut-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a model compound in biochemical assays.
Industry: It can be used in the formulation of specialty chemicals, such as surfactants or lubricants.
Wirkmechanismus
The mechanism of action of decyl 3-aminobut-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in the presence of esterases, releasing the active 3-aminobut-2-enoic acid. This acid can then interact with various biological pathways, potentially inhibiting or activating specific enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3-aminobut-2-enoate
- Methyl 3-aminobut-2-enoate
- Isopropyl 3-aminobut-2-enoate
Uniqueness
Decyl 3-aminobut-2-enoate is unique due to its longer alkyl chain, which can impart different physicochemical properties compared to its shorter-chain analogs. This can affect its solubility, reactivity, and interaction with biological membranes, making it suitable for specific applications where longer alkyl chains are advantageous.
Eigenschaften
CAS-Nummer |
52937-92-5 |
|---|---|
Molekularformel |
C14H27NO2 |
Molekulargewicht |
241.37 g/mol |
IUPAC-Name |
decyl 3-aminobut-2-enoate |
InChI |
InChI=1S/C14H27NO2/c1-3-4-5-6-7-8-9-10-11-17-14(16)12-13(2)15/h12H,3-11,15H2,1-2H3 |
InChI-Schlüssel |
IJBRUUXJLQCDOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC(=O)C=C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



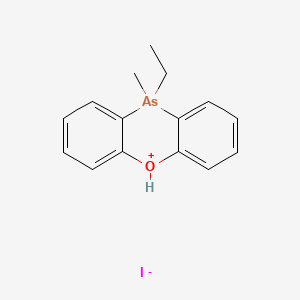

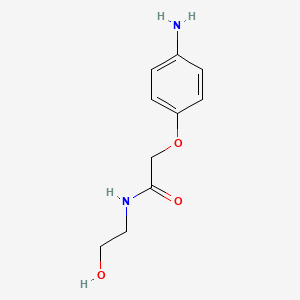
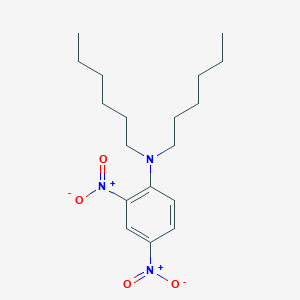
![S-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethyl} benzenecarbothioate](/img/structure/B14643801.png)
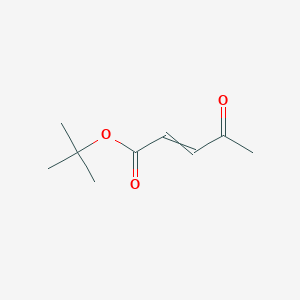
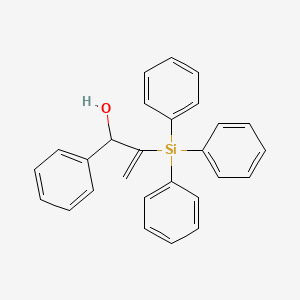

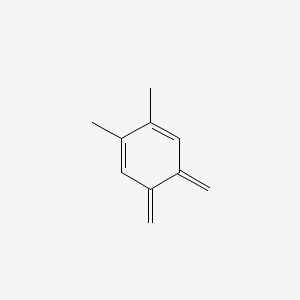
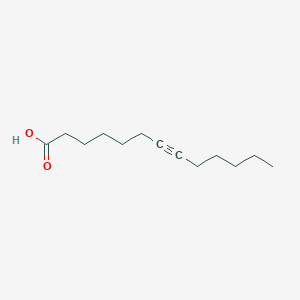

![(4S)-2,2-dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane](/img/structure/B14643850.png)

